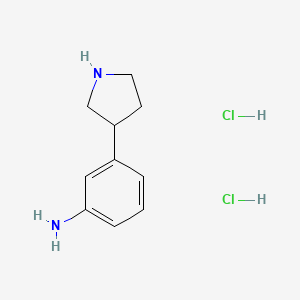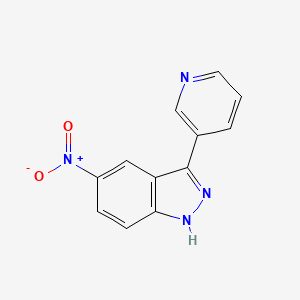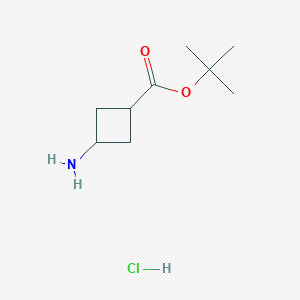
1,1'-BI(Cyclopropyl)-1-amine
Overview
Description
Scientific Research Applications
Protective Groups in Amine Chemistry
1,1'-BI(Cyclopropyl)-1-amine and related compounds have been explored as potential protective groups in amine chemistry. The (1-methyl)cyclopropyl carbamate (MPoc) group, a derivative, serves as an effective protective group for amines. It is orthogonal to commonly used groups like BOC, Cbz, Alloc, and FMOC, and shows resistance to various chemical conditions, including extreme pH and oxidizing agents. The MPoc group can be removed under specific conditions, such as exposure to hypobromous acid or hydrogenolysis (Snider & Wright, 2011).
Copper-Promoted N-Cyclopropylation
Cyclopropyl derivatives, similar to 1,1'-BI(Cyclopropyl)-1-amine, have been synthesized using copper-promoted N-cyclopropylation reactions. This process involves the reaction of anilines and primary/secondary aliphatic amines with cyclopropylboronic acid, leading to N-cyclopropyl derivatives in good to excellent yields (Bénard, Neuville, & Zhu, 2010).
Transition Metal Complex Synthesis
Compounds like 1,1'-BI(Cyclopropyl)-1-amine have been used in creating new classes of ligands for transition metal complexes. These complexes, synthesized using reactions with primary amines, have applications in various homogeneous catalytic reactions, including transfer hydrogenations (Zweifel et al., 2009).
Chan-Lam Cyclopropylation
Chan-Lam cyclopropylation reactions are significant for producing small molecules containing cyclopropane-heteroatom linkages, which are crucial in medicinal chemistry. This method provides a simple approach to synthesize cyclopropyl aryl ethers and cyclopropyl amine derivatives, which could be analogous to 1,1'-BI(Cyclopropyl)-1-amine (Derosa et al., 2018).
Biocatalysis in Drug Synthesis
Biocatalytic methods have been explored for synthesizing key building blocks similar to 1,1'-BI(Cyclopropyl)-1-amine for drugs like the anti-thrombotic agent ticagrelor. Using enzymes like ketoreductase, amidase, or lipase, these building blocks can be synthesized with high enantiomeric excess, demonstrating the potential of biocatalysis in drug synthesis (Hugentobler et al., 2016).
properties
IUPAC Name |
1-cyclopropylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6(3-4-6)5-1-2-5/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBJFZXDBBUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650965 | |
| Record name | [1,1'-Bi(cyclopropane)]-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-BI(Cyclopropyl)-1-amine | |
CAS RN |
882489-65-8 | |
| Record name | [1,1'-Bi(cyclopropane)]-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]Benzoic acid methyl ester](/img/structure/B1512734.png)

![2-Chloro-1-(4'-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1512738.png)
![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)

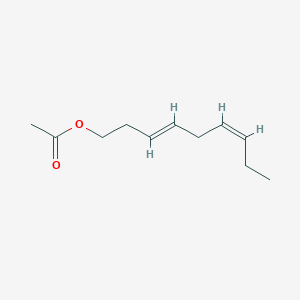
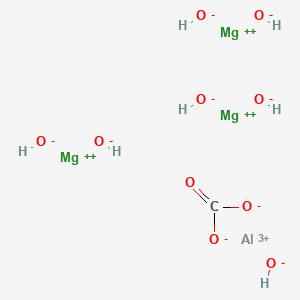
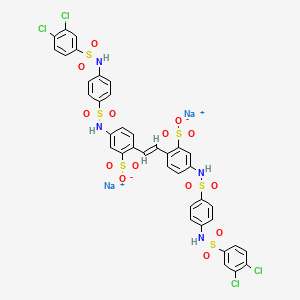
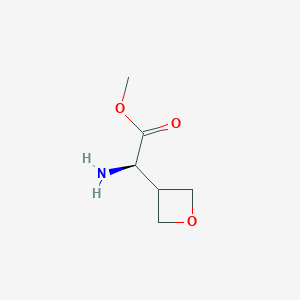
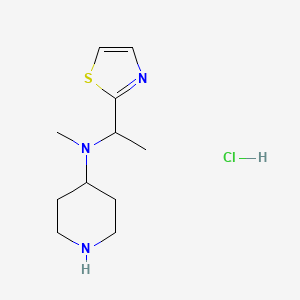
![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)
